Butopamine hydrochloride

Catalog No.
S987624
CAS No.
74432-68-1
M.F
C18H24ClNO3
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butopamine hydrochloride

CAS Number

74432-68-1

Product Name

Butopamine hydrochloride

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1

InChI Key

JHGSLSLUFMZUMK-WJKBNZMCSA-N

SMILES

Array

Synonyms

(αR)-4-Hydroxy-α-[[[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzeneMethanol Hydrochloride; [R-(R*,R*)]-4-Ηydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzenemethanol Ηydrochloride;

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)[NH2+]CC(C2=CC=C(C=C2)O)O.[Cl-]

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)[NH2+]C[C@@H](C2=CC=C(C=C2)O)O.[Cl-]

Butopamine hydrochloride (CAS 74432-68-1), the strictly defined (R,R)-enantiomer of ractopamine, is a highly specific phenethanolamine salt functioning as a beta-adrenergic receptor agonist and positive inotrope [1]. Unlike standard catecholamines, it lacks the catechol moiety, fundamentally altering its metabolic profile and receptor interaction dynamics [2]. For procurement professionals and lead scientists, this compound serves as a critical, orally active baseline material for cardiovascular formulation development, advanced hemodynamic modeling, and highly selective beta-adrenoceptor binding assays where stereochemical purity is required.

Substituting Butopamine hydrochloride with its closest structural analog, dobutamine, fundamentally compromises experimental designs requiring long-term or oral administration [1]. Dobutamine is a catecholamine and is rapidly degraded by catechol-O-methyltransferase (COMT), necessitating continuous intravenous infusion in in vivo models. In contrast, Butopamine's non-catechol structure renders it refractory to COMT, enabling oral bioavailability and an extended duration of action [1]. Furthermore, utilizing generic racemic ractopamine instead of the pure (R,R)-enantiomer introduces less active stereoisomers that dilute beta2-adrenoceptor signaling efficiency and complicate dose-response reproducibility in precise pharmacological assays [2].

Metabolic Stability and Route of Administration Flexibility

Structural differences directly dictate the metabolic fate of inotropic agents. Dobutamine is highly susceptible to catechol-O-methyltransferase (COMT) cleavage, restricting it to intravenous applications. Butopamine hydrochloride lacks the catechol ring, making it completely refractory to COMT degradation [1]. This structural advantage translates to confirmed oral activity and a significantly prolonged half-life in physiological models compared to the rapid clearance of dobutamine[1].

Evidence DimensionSusceptibility to Catechol-O-methyltransferase (COMT) degradation
Target Compound DataButopamine hydrochloride: Refractory to COMT; orally active
Comparator Or BaselineDobutamine: Rapidly metabolized by COMT; requires continuous IV infusion
Quantified DifferenceComplete resistance to COMT-mediated clearance vs. rapid degradation
ConditionsIn vivo pharmacokinetic modeling and metabolic assays

Procuring this COMT-resistant compound is essential for researchers developing oral cardiovascular formulations or conducting long-term animal studies where IV tethering is impractical.

Stereochemical Purity and Receptor Activation Efficiency

The stereochemistry of phenethanolamines critically determines their receptor binding affinity. Butopamine hydrochloride is the pure (R,R)-isomer of ractopamine, which has been identified as the specific stereoisomer responsible for maximum activity at the beta-adrenoceptor [1]. While racemic ractopamine yields a submaximal, mixed response due to competing isomers, the pure (R,R)-isomer functions as a full agonist at the beta2-adrenoceptor and a partial agonist at the beta1-adrenoceptor, ensuring maximum signal transduction efficiency [1].

Evidence DimensionBeta-adrenoceptor signal transduction efficiency
Target Compound DataButopamine hydrochloride ((R,R)-isomer): Full beta2-adrenoceptor agonist
Comparator Or BaselineRacemic Ractopamine: Submaximal mixed receptor response
Quantified DifferenceMaximum targeted receptor activity vs. diluted multi-isomer response
ConditionsIsolated cardiac and smooth muscle tissue assays

Sourcing the pure enantiomer prevents off-target interference and ensures absolute reproducibility in sensitive receptor mapping and binding assays.

Differentiated Hemodynamic Response Profile

In clinical and preclinical hemodynamic assessments, Butopamine demonstrates a distinct dose-response profile compared to dobutamine. While both agents successfully increase cardiac index and stroke volume, Butopamine induces a significantly higher positive chronotropic response [1]. For equal increments in cardiac output, intravenous administration of Butopamine increases the heart rate to a greater extent than dobutamine, providing a unique pharmacological tool for studying coupled inotropic and chronotropic effects [1].

Evidence DimensionHeart rate increase per unit of cardiac output
Target Compound DataButopamine hydrochloride: High positive chronotropic response
Comparator Or BaselineDobutamine: Lower chronotropic response for equal cardiac output
Quantified DifferenceSignificantly greater heart rate elevation at equivalent inotropic thresholds
ConditionsProgressive dose-response intravenous infusion (0.02 to 0.17 mcg/kg/min)

This distinct hemodynamic profile allows researchers to selectively model and evaluate combined elevated heart rate and contractility scenarios in preclinical cardiovascular testing.

Solvent Compatibility for High-Throughput Workflows

Processability and handling are critical for high-throughput screening and formulation development. Butopamine hydrochloride exhibits excellent solubility in organic solvents such as Methanol and Dimethyl Sulfoxide (DMSO) . This solubility profile allows for the preparation of highly concentrated, stable stock solutions, which is a distinct advantage over compounds that require complex aqueous buffering or heating to achieve dissolution .

Evidence DimensionPrimary solvent compatibility
Target Compound DataButopamine hydrochloride: Highly soluble in Methanol and DMSO
Comparator Or BaselineStandard aqueous-only soluble inotropes
Quantified DifferenceEnables high-concentration organic stock preparation
ConditionsStandard laboratory ambient preparation

Reliable solubility in standard organic solvents streamlines assay preparation and facilitates integration into polymer-based modified-release drug delivery research.

Preclinical Development of Oral Cardiovascular Therapeutics

Because Butopamine hydrochloride is completely refractory to COMT degradation, it is the ideal candidate for developing and testing orally administered inotropic formulations, bypassing the strict intravenous limitations of traditional catecholamines like dobutamine [1].

High-Precision Beta-Adrenoceptor Binding Assays

Utilizing the pure (R,R)-enantiomer ensures maximum signal transduction at the beta2-adrenoceptor without competitive interference from less active isomers, making it essential for highly sensitive receptor mapping and pharmacological profiling [2].

Coupled Inotropic and Chronotropic Hemodynamic Modeling

The compound's unique ability to induce a higher heart rate per unit of cardiac output compared to dobutamine makes it a superior pharmacological tool for in vivo models requiring simultaneous elevation of both contractility and chronotropy [3].

Polymer-Based Modified-Release Formulation Research

Its excellent solubility in organic solvents like Methanol and DMSO allows Butopamine hydrochloride to be easily incorporated into hydrophobic polymer matrices and dual-retard micromatrix formulations for controlled drug delivery studies .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

337.1444713 Da

Monoisotopic Mass

337.1444713 Da

Heavy Atom Count

23

UNII

8XI60IX48K

Dates

Last modified: 08-15-2023

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